molecular formula C24H23FN4O B2979460 (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide CAS No. 1396892-50-4

(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide

Cat. No.: B2979460
CAS No.: 1396892-50-4
M. Wt: 402.473
InChI Key: ZUNVRFOXQXAJEB-BMRADRMJSA-N
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Description

(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring substituted with a fluorophenyl group, a pyrrolidine ring, and an acrylamide moiety, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the acrylamide moiety is introduced through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
  • (2E)-N-{1-[6-(2-bromophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide
  • (2E)-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide

Uniqueness

The uniqueness of (2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-17(15-18-7-3-2-4-8-18)24(30)26-19-13-14-29(16-19)23-12-11-22(27-28-23)20-9-5-6-10-21(20)25/h2-12,15,19H,13-14,16H2,1H3,(H,26,30)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVRFOXQXAJEB-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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